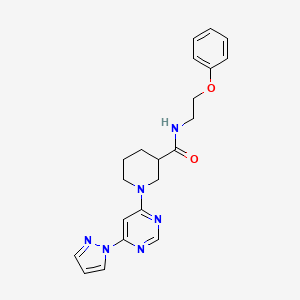

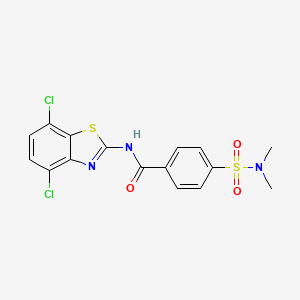

![molecular formula C21H17N3O2S B2866811 N-([2,3'-bipyridin]-5-ylmethyl)naphthalene-1-sulfonamide CAS No. 2034210-45-0](/img/structure/B2866811.png)

N-([2,3'-bipyridin]-5-ylmethyl)naphthalene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-([2,3’-bipyridin]-5-ylmethyl)naphthalene-1-sulfonamide is a complex organic compound that contains a naphthalene sulfonamide moiety. Naphthalene sulfonamides have been studied for their in vitro efficacy against Leishmania tarentolae promastigotes . The naphthalene component of the molecule is a polycyclic aromatic hydrocarbon with two fused benzene rings . The sulfonamide group is a functional group that is the basis of several groups of drugs, which can inhibit the multiplication of bacteria .

Chemical Reactions Analysis

Naphthalene, a component of the compound, is known to undergo various chemical reactions, including nitration, sulphonation, halogenation, Friedel-Craft alkylation, reduction, and oxidation . Sulfonamides, another component of the compound, inhibit the multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle .Aplicaciones Científicas De Investigación

Fluorescent Probes for Cancer Detection

This compound has been utilized in the synthesis of sulfonamide-containing naphthalimide derivatives which act as fluorescent probes . These probes are particularly significant in the noninvasive detection of cancers . They exhibit low cell cytotoxicity and can be highly taken up by tumor cells, providing clear fluorescent imaging, which is crucial for early cancer detection .

Tumor-Targeting Groups

The derivatives of this compound have been incorporated into other molecules to create tumor-targeting groups . This application is vital for developing treatments that specifically target cancer cells, minimizing damage to healthy cells and enhancing the efficacy of therapeutic interventions .

Synthesis of Sulfonamide Derivatives

Researchers have synthesized novel sulfonamide derivatives using this compound as a precursor . These derivatives have potential applications in various fields, including drug development and material science , due to their unique structural and chemical properties .

Computational Chemistry

The compound has been the subject of computational studies to understand its structure and properties better . These studies are essential for predicting how the compound might interact with other molecules and for designing new compounds with desired characteristics .

Organic Dye and Luminophore

Due to its fluorescent properties, this compound is also used as an organic dye and luminophore . It can be used in creating dyes for textiles, inks, and also in the development of luminescent materials for electronic displays and lighting .

Anticancer Agent

The compound’s derivatives have been evaluated as potential anticancer agents . Their ability to target cancer cells and provide imaging contrast makes them promising candidates for developing new cancer therapies .

Propiedades

IUPAC Name |

N-[(6-pyridin-3-ylpyridin-3-yl)methyl]naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2S/c25-27(26,21-9-3-6-17-5-1-2-8-19(17)21)24-14-16-10-11-20(23-13-16)18-7-4-12-22-15-18/h1-13,15,24H,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYFQZQRJDUPAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC3=CN=C(C=C3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

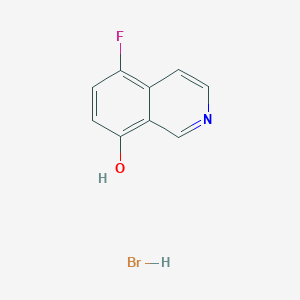

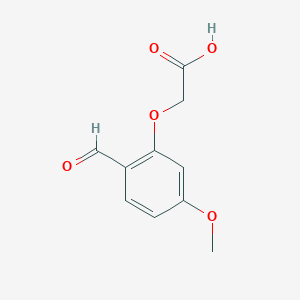

![N-(2-(6-mercapto-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2866730.png)

![3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B2866731.png)

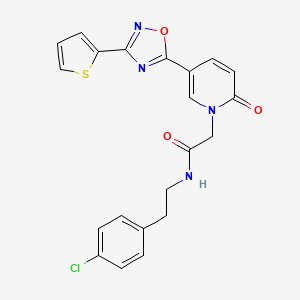

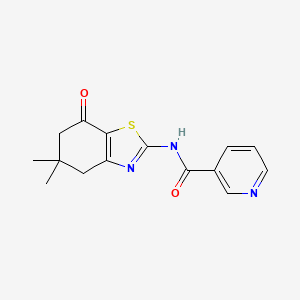

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2866733.png)

![3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid](/img/no-structure.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-1-naphthamide](/img/structure/B2866736.png)

![methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2866741.png)

![3-nitro-4-[3-(trifluoromethyl)phenoxy]benzenecarbaldehyde O-methyloxime](/img/structure/B2866745.png)